Lipophilicity Advantage of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole Over Chloro and Non-Fluorinated Analogs
2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole exhibits a calculated LogP of 4.59 [1]. In comparison, its direct chloro analog, 2-chloro-4-[4-(trifluoromethyl)phenyl]thiazole, has a calculated LogP of 4.48 . The non-fluorinated analog, 2-bromo-4-phenylthiazole, has an estimated LogP of approximately 3.0–3.2 (based on predicted values for 2-bromo-4-arylthiazoles) [2]. The trifluoromethyl group thus contributes approximately +1.3 to +1.6 LogP units relative to the unsubstituted phenyl analog. The bromo substituent contributes an additional ~0.1 LogP unit relative to the chloro analog. The quantified LogP difference of +0.11 between bromo and chloro analogs, and +1.3 to +1.6 between trifluoromethyl and non-fluorinated phenyl analogs, demonstrates the compound's enhanced lipophilicity .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.59 |
| Comparator Or Baseline | Chloro analog: LogP = 4.48; Non-fluorinated 2-bromo-4-phenylthiazole analog: estimated LogP ≈ 3.0–3.2 |
| Quantified Difference | +0.11 LogP units vs chloro analog; +1.3 to +1.6 LogP units vs non-fluorinated phenyl analog |
| Conditions | Calculated partition coefficient (LogP) values; 2-bromo-4-phenylthiazole comparator data derived from class-level prediction models for 2-bromo-4-arylthiazoles |
Why This Matters
Higher LogP translates to increased membrane permeability and potentially enhanced blood-brain barrier penetration, making this compound a strategically different starting point for CNS-targeted drug discovery compared to less lipophilic analogs.
- [1] HZBP. (2025). 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole (≥98%). CAS 886367-52-8. LogP: 4.59140. View Source
- [2] Fisher Scientific / Thermo Scientific. (2025). 2-Bromo-4-phenylthiazole, 97%. CAS 873-74-5. Non-fluorinated comparator for LogP class-level inference. View Source
